B1574553 ACP-319

ACP-319

Cat. No. B1574553
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACP-319 is an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. PI3K inhibitor ACP-319 inhibits PI3K, which prevents the activation of the PI3K/AKT (protein kinase B)-mediated signaling pathway. This results in the inhibition of growth and survival of PI3K-overexpressing tumor cells. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis.

Scientific Research Applications

  • PI3K Inhibitor ACP-319 : ACP-319 is identified as an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. It inhibits PI3K, preventing the activation of the PI3K/AKT signaling pathway, thus inhibiting the growth and survival of PI3K-overexpressing tumor cells. This pathway is often associated with tumorigenesis (Definitions, 2020).

  • Combination Therapy with ACP-196 and ACP-319 : A study explored the effectiveness of combining ACP-196, a BTK inhibitor, with ACP-319, a PI3Kδ inhibitor, in treating chronic lymphocytic leukemia (CLL). The study showed that this combination was superior to single-agent treatment, significantly improving survival and reducing tumor burden in a murine TCL1-192 model of aggressive, BCR-driven CLL (Mora-Jensen et al., 2016).

  • Efficacy in CLL Mouse Model : Another study examined the efficacy of combining acalabrutinib (a BTK inhibitor) with ACP-319 in vivo. The study found significant reductions in tumor burden and extended survival in mice treated with the combination, compared to either single-agent therapy. This study also highlights the potential of this combination in clinical studies for CLL treatment (Niemann et al., 2017).

  • MLACP Machine-Learning-Based Prediction of Anticancer Peptides

    : While not directly about ACP-319, this study is relevant in the broader context of anticancer peptide (ACP) research. It developed machine-learning methods for predicting ACPs, which can assist in identifying potential ACP candidates, including those like ACP-319, before in vitro experimentation (Manavalan et al., 2017).

properties

Product Name

ACP-319

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACP-319;  ACP 319;  ACP319.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.